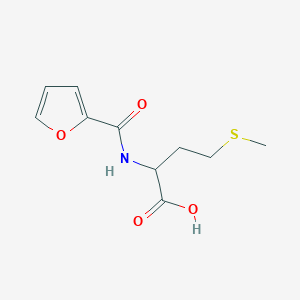

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid

Description

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid is an organic compound that features a furan ring, an amide group, and a butanoic acid moiety with a methylsulfanyl substituent

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16-6-4-7(10(13)14)11-9(12)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLDCMMGQUCRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Amide Group: The amide group can be introduced by reacting the furan derivative with formamide under suitable conditions.

Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through a series of reactions involving the formation of an ester intermediate followed by hydrolysis.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

Oxidation: The furan ring and the methylsulfanyl group can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, while the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as thiols and amines.

Major Products:

Oxidation: Oxidized derivatives of the furan ring and the methylsulfanyl group.

Reduction: Amine derivatives of the compound.

Substitution: Substituted furan derivatives and thiol-substituted products.

Scientific Research Applications

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

2-(Furan-2-ylformamido)-4-(methylthio)butanoic acid: Similar structure but with a different substituent on the butanoic acid moiety.

2-(Furan-2-ylformamido)-4-(ethylsulfanyl)butanoic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness: 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid is unique due to the specific combination of functional groups it possesses, which can impart distinct chemical and biological properties

Biological Activity

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₉N₃O₂S

- Molecular Weight : 197.24 g/mol

- IUPAC Name : 2-(furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid

The biological activity of 2-(furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging free radicals, which is crucial in protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

- Metabolic Pathways : As a derivative of butanoic acid, it may influence metabolic pathways related to amino acid metabolism and energy production.

Biological Activity Data

| Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduced cytokine production | |

| Metabolic modulation | Altered amino acid metabolism |

Case Studies

-

Cell Culture Studies : In vitro studies using Caco-2 cell lines demonstrated that 2-(furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid significantly reduced oxidative stress markers when exposed to hydrogen peroxide (H₂O₂). This suggests a protective effect on epithelial barrier function.

- Findings : Increased levels of glutathione and taurine were noted, indicating enhanced antioxidant capacity.

-

Animal Models : In a murine model of inflammation, administration of the compound resulted in lower levels of inflammatory markers compared to control groups. This highlights its potential as an anti-inflammatory agent.

- Findings : Histological analysis showed reduced tissue damage and inflammation scores.

-

Therapeutic Potential in Metabolic Disorders : The compound's role as a metabolic modulator was explored in studies focusing on metabolic syndrome. It was found to improve glucose tolerance and insulin sensitivity in diabetic rats.

- Findings : Improved metabolic profiles were observed, suggesting potential applications in diabetes management.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement due to its robust handling of small-molecule data, especially for resolving hydrogen-bonding networks and thermal displacement parameters. For structure solution, SHELXD or SHELXS can be employed, though their performance may vary with data quality .

- Validation : Cross-validate results using ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding patterns .

Q. How can synthetic impurities or stereoisomers of this compound be characterized?

- Methodology : Employ chiral HPLC with UV/Vis detection for stereochemical resolution. For impurity profiling, use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. Refer to protocols for related methylsulfanyl butanoic acid derivatives (e.g., phthaloyl-methionine analogs) for optimization .

Q. What are the key functional groups influencing the compound’s reactivity?

- Analysis :

- Furan-2-ylformamido group : Susceptible to nucleophilic substitution due to the electron-withdrawing formamido moiety.

- Methylsulfanyl (CH₃S-) group : Participates in thioether oxidation reactions.

- Butanoic acid backbone : Enables salt formation or coordination chemistry via the carboxylate group.

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability?

- Methodology : Perform graph-set analysis using WinGX to classify hydrogen bonds (e.g., D(2) motifs for carboxylic acid dimers). Compare with Etter’s rules for predicting supramolecular architectures .

- Case Study : In 4-(methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid, N–H···O and O–H···S interactions stabilize layered structures .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered solvent molecules)?

- Approach :

Use SHELXL’s PART and SUMP instructions to model disorder.

Apply geometric restraints to sulfanyl and furan groups based on prior bond-length/bond-angle data from analogous structures .

Validate with Hirshfeld surface analysis to identify weak interactions masking disorder .

Q. How can the compound’s bioactivity be rationalized through structure-activity relationships (SAR)?

- Hypothesis : The methylsulfanyl group may act as a metabolic precursor (e.g., methionine analogs), while the furan ring could modulate lipophilicity.

- Experimental Design :

- Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene).

- Test in vitro for antimicrobial or enzyme-inhibition activity, referencing protocols for N-formylmethionine derivatives .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected splitting patterns for the methylsulfanyl group?

- Cause : Dynamic effects from restricted rotation of the CH₃S– group or coupling with adjacent protons.

- Resolution :

- Acquire variable-temperature NMR (VT-NMR) to observe coalescence.

- Compare with spectra of 2-hydroxy-4-(methylthio)butanoic acid, where similar splitting occurs due to hydrogen bonding .

Q. How to address low solubility in aqueous buffers during biological assays?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.